3,5-Dimethyl-2,6-bis(4-methylphenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-2,6-bis(4-methylphenyl)-4-piperidinone is a member of piperidines.
Scientific Research Applications
NMR Spectral Applications
Impact on NMR Spectra by Ortho Substitution Ortho substitution in piperidin-4-ones, such as 3,5-Dimethyl-2,6-bis(4-methylphenyl)piperidin-4-one, significantly impacts the NMR spectral data, especially in the proton NMR spectrum. It affects the deshielding of various protons and alters the conformation of the molecule, showcasing the compound's potential in studying stereochemical properties and molecular configurations (Dineshkumar & Parthiban, 2018).
NMR Spectral Study of Piperidin-4-ones The NMR spectral data of various piperidin-4-one derivatives, including the 3,5-Dimethyl variant, offer valuable insights into the molecule's configuration and conformation. The research underscores the importance of magnetic anisotropic effects and the potential for long-range 1H-1H coupling, providing a deeper understanding of the molecule's structural characteristics (Rajeswari & Pandiarajan, 2011).
Electrochemical Applications
Cyclic Voltametric Study The cyclic voltametric study of semicarbazone derivatives of N-hydroxy-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one provides insights into irreversible reduction reactions. This study establishes the structural and electrochemical properties of the compound, further enhancing its application in studying antibacterial properties (VeeramaliniJ & Baskar, 2017).
Antioxidant Applications
Synthesis and Antioxidant Potency The synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one and its antioxidant efficacy demonstrate the compound's potential in biomedical applications. The molecule's unique NMR spectral characteristics and its potent antioxidant properties highlight its relevance in therapeutic and medicinal chemistry (Dineshkumar & Parthiban, 2022).
Properties
Molecular Formula |
C21H25NO |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3,5-dimethyl-2,6-bis(4-methylphenyl)piperidin-4-one |
InChI |
InChI=1S/C21H25NO/c1-13-5-9-17(10-6-13)19-15(3)21(23)16(4)20(22-19)18-11-7-14(2)8-12-18/h5-12,15-16,19-20,22H,1-4H3 |
InChI Key |
ORKDRKWSOGIHNW-UHFFFAOYSA-N |
SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.